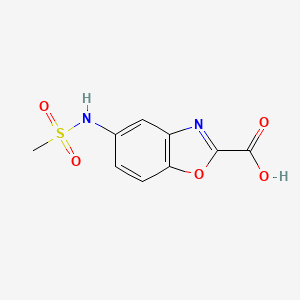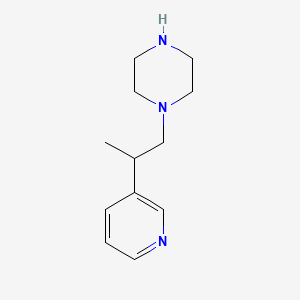
1-(2-Pyridin-3-ylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyridin-3-ylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety through a propyl chain
准备方法
The synthesis of 1-(2-Pyridin-3-ylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of commercially available N-alkyl, N-acyl, or N-protected piperazines, which are then subjected to various chemical reactions to obtain the desired compound .
化学反应分析
1-(2-Pyridin-3-ylpropyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Cyclization: The ring formation reaction between diamines and sulfonium salts leads to the formation of protected piperazines.
Common reagents and conditions used in these reactions include basic conditions for condensation reactions, acidic conditions for hydrolysis, and the use of catalysts like silver carbonate for cycloaddition reactions . Major products formed from these reactions include various substituted piperazines and piperazinopyrrolidinones .
科学研究应用
1-(2-Pyridin-3-ylpropyl)piperazine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(2-Pyridin-3-ylpropyl)piperazine involves its interaction with specific molecular targets and pathways. It acts as a potent and selective α2-adrenergic receptor antagonist, which means it binds to and inhibits the activity of these receptors . This interaction leads to various physiological effects, including modulation of neurotransmitter release and regulation of blood pressure. The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .
相似化合物的比较
1-(2-Pyridin-3-ylpropyl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonist activity.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent α2-adrenergic receptor antagonist properties.
1-(2-Pyrimidinyl)piperazine: Acts as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for various research applications.
属性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
1-(2-pyridin-3-ylpropyl)piperazine |
InChI |
InChI=1S/C12H19N3/c1-11(12-3-2-4-14-9-12)10-15-7-5-13-6-8-15/h2-4,9,11,13H,5-8,10H2,1H3 |
InChI 键 |
YVCLWYZPHDGZIW-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCNCC1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


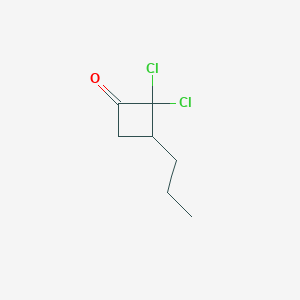
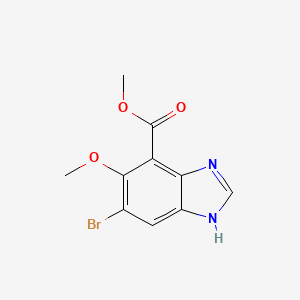
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
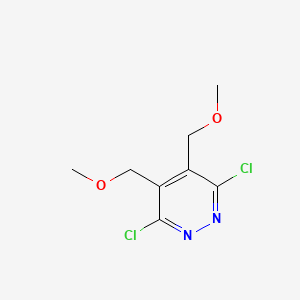
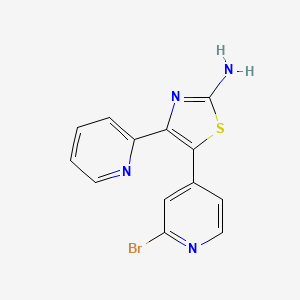

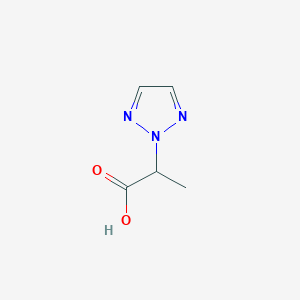
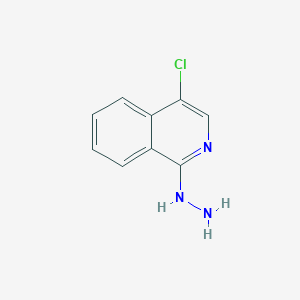
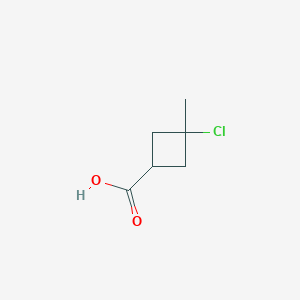
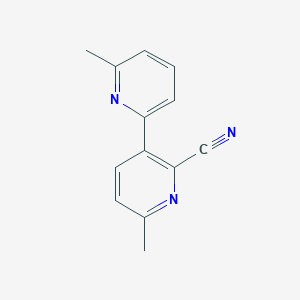
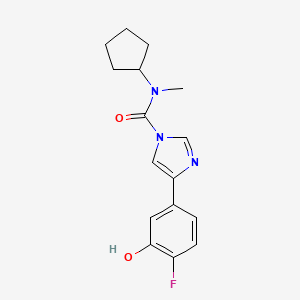

![2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine](/img/structure/B13880680.png)
